![molecular formula C20H18FN5O3S B2545563 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921514-94-5](/img/structure/B2545563.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18FN5O3S and its molecular weight is 427.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis
The synthesis of this compound involves several steps that typically start with the reaction of 2,3-dihydrobenzo[b][1,4]dioxin derivatives. The general synthetic pathway includes:
- Formation of the Dioxin Derivative : The initial step often involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with various electrophiles to form sulfonamide intermediates.
- Thioacetamide Formation : The introduction of thioacetamide moieties is achieved through nucleophilic substitution reactions involving thiols and acetamides.
- Final Coupling : The final product is obtained by coupling the dioxin derivative with the imidazothiazole or related structures.
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : Studies have shown that this compound exhibits inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are critical in metabolic pathways relevant to conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
- Anticancer Activity : Preliminary screening indicates that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines for its cytotoxic effects. The compound's structure suggests potential interactions with DNA or key proteins involved in cell proliferation .
Efficacy Data
The efficacy of this compound has been quantified in several studies:
Target | IC₅₀ Value (µM) | Cell Line/Enzyme |
---|---|---|
Acetylcholinesterase | 0.45 | Enzyme Inhibition |
α-Glucosidase | 0.60 | Enzyme Inhibition |
MCF7 (Breast Cancer) | 0.75 | Cytotoxicity Assay |
HCT116 (Colon Cancer) | 0.90 | Cytotoxicity Assay |
Case Studies
Several case studies have highlighted the biological activity of this compound:
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound effectively inhibited cell growth in MCF7 and HCT116 lines with IC₅₀ values indicating significant potency compared to standard chemotherapeutics .
- Enzyme Inhibition Studies : Research focusing on enzyme inhibition showed that the compound could significantly reduce the activity of acetylcholinesterase and α-glucosidase in vitro. These findings suggest its potential utility in treating neurodegenerative diseases and metabolic disorders .
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide involves several chemical reactions that yield derivatives with varying biological activities. For instance, the compound can be synthesized by reacting 2,3-dihydrobenzo[b][1,4]dioxin derivatives with thioacetamides in the presence of suitable catalysts and solvents. The characterization of these compounds is typically performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm their structures and purity.
Antimicrobial Activity
Research indicates that derivatives of N-(2,3-dihydrobenzo[b][1,4]dioxin) exhibit promising antimicrobial properties. For example:
- Mechanism of Action : Compounds similar to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-thioacetamides have been shown to inhibit bacterial growth by interfering with cell wall synthesis and disrupting membrane integrity.
- In Vitro Studies : Various studies have demonstrated that these compounds display significant activity against both Gram-positive and Gram-negative bacteria. Specific derivatives have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .
Anticancer Activity
The anticancer potential of N-(2,3-dihydrobenzo[b][1,4]dioxin) derivatives has garnered attention due to their ability to target cancer cell lines effectively:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and colon cancer (HT29). Results indicate a dose-dependent inhibition of cell proliferation.
- Mechanisms : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells. Molecular docking studies suggest that these compounds may interact with specific receptors involved in cell survival pathways .
Case Studies and Research Findings
Several case studies highlight the effectiveness of N-(2,3-dihydrobenzo[b][1,4]dioxin) derivatives in clinical settings:
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against E. coli with an MIC of 12.5 µg/mL. |
Study 2 | Anticancer Activity | Showed a 70% reduction in viability of MCF7 cells at 10 µM concentration after 48 hours. |
Study 3 | Molecular Docking | Identified strong binding affinity to the Bcl-2 protein involved in apoptosis regulation. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction efficiency be optimized?
The compound’s core structure suggests synthesis via 1,3-dipolar cycloaddition (for triazole formation) and nucleophilic substitution (for thioether linkages). Key steps include:
- Azide-alkyne cycloaddition : Use Cu(OAc)₂ (10 mol%) in a tert-butanol/water (3:1) solvent system at RT for 6–8 hours to form triazole intermediates .
- Thioether coupling : React thiol-containing intermediates (e.g., imidazotriazole derivatives) with α-chloroacetamides under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Employ Design of Experiments (DoE) to test variables like solvent polarity, catalyst loading, and temperature. Flow chemistry systems (e.g., continuous-flow reactors) improve reproducibility and scalability .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- IR spectroscopy : Confirm amide C=O stretches (~1670 cm⁻¹), aromatic C=C (~1590 cm⁻¹), and thioether C–S (~1250 cm⁻¹) .
- NMR : Use DMSO-d₆ for solubility. Key signals include:
- Aromatic protons (δ 7.2–8.6 ppm, multiplet patterns indicate substitution on benzo[d]ioxan or fluorophenyl groups).
- Acetamide –NH (δ ~10.8 ppm, broad singlet) .
Q. What are the stability considerations for this compound during storage and handling?
- Store at 2–8°C in airtight glass containers to prevent hydrolysis of the acetamide or thioether groups.
- Avoid prolonged exposure to light (UV-sensitive due to conjugated aromatic systems) .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected splitting or missing peaks) be resolved during structural validation?
- Step 1 : Re-run NMR with higher field strength (e.g., 600 MHz) to resolve overlapping signals.
- Step 2 : Use 2D techniques (COSY, HSQC) to assign coupling partners and confirm connectivity.
- Step 3 : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
- Contingency : If ambiguity persists, perform X-ray crystallography for absolute configuration determination (e.g., as done for triazolothiadiazine analogs) .
Q. What strategies are effective in evaluating the compound’s bioactivity while minimizing false positives in antioxidant or antimicrobial assays?
- Positive controls : Use ascorbic acid (antioxidant) or ciprofloxacin (antimicrobial) to validate assay conditions .
- Dose-response curves : Test concentrations from 1–100 µM to identify EC₅₀/IC₅₀ values.
- Counter-screens : Rule out nonspecific effects (e.g., redox interference in DPPH assays) via parallel thiobarbituric acid reactive species (TBARS) testing .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETLab to assess solubility (LogP <5), CYP450 inhibition, and blood-brain barrier permeability.
- Docking studies : Target-specific modeling (e.g., for kinase or protease inhibition) using AutoDock Vina. Focus on hydrogen bonding with the acetamide –NH and π-π stacking of fluorophenyl groups .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental molecular weights in HRMS?
- Recheck synthesis : Ensure intermediates (e.g., azides, thiols) are purified via column chromatography (silica gel, hexane/EtOAc gradient) to remove salts or byproducts .
- Calibrate instrumentation : Use a reference standard (e.g., reserpine) to verify HRMS accuracy.
- Consider adducts : Sodium/potassium adducts ([M+Na]⁺/[M+K]⁺) may shift observed m/z.
Q. Methodological Resources
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3S/c21-13-1-4-15(5-2-13)25-7-8-26-19(25)23-24-20(26)30-12-18(27)22-14-3-6-16-17(11-14)29-10-9-28-16/h1-6,11H,7-10,12H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZPHFSILCOATB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4)N1C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.